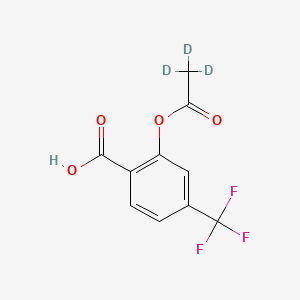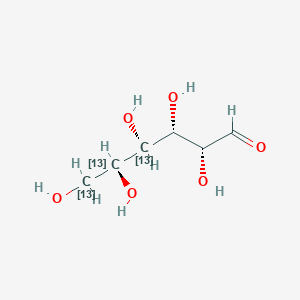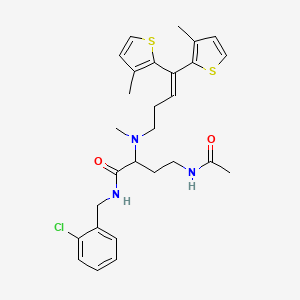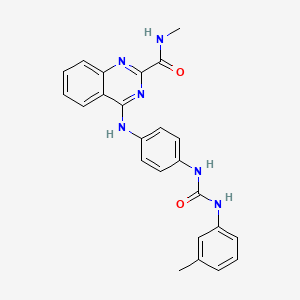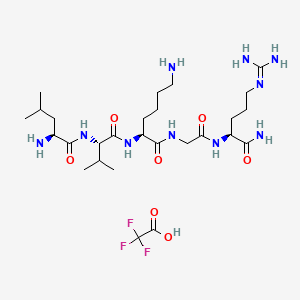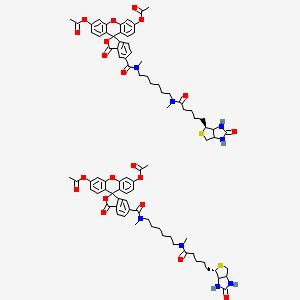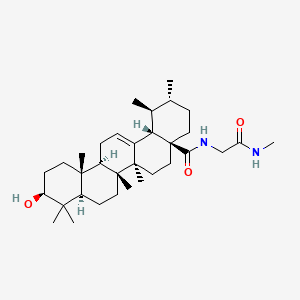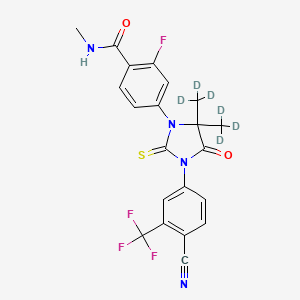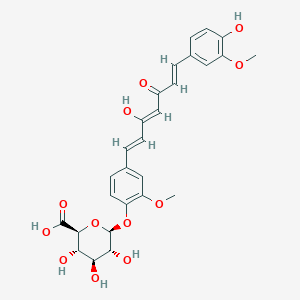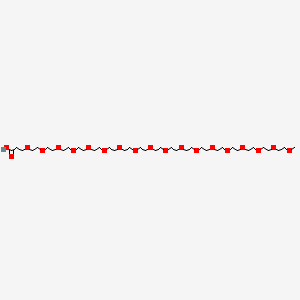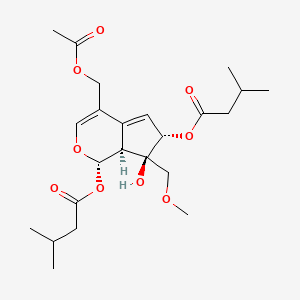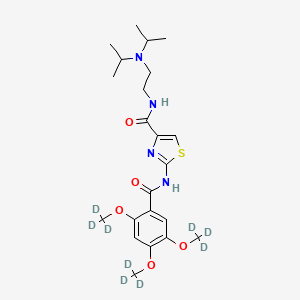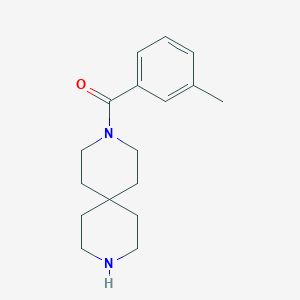
GABAA receptor agent 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GABAA receptor agent 4 is a compound that interacts with the gamma-aminobutyric acid type A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors play a crucial role in regulating neuronal excitability and are involved in various physiological and pharmacological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GABAA receptor agent 4 typically involves the use of specific organic reactions to create the desired molecular structure. The exact synthetic route can vary, but it often includes steps such as alkylation, acylation, and cyclization. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
GABAA receptor agent 4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert the compound to a more reduced form, potentially affecting its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its interaction with the receptor.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of functionalized analogs.
Wissenschaftliche Forschungsanwendungen
GABAA receptor agent 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of GABAA receptors and to develop new compounds with improved pharmacological properties.
Biology: Employed in research to understand the role of GABAA receptors in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as epilepsy, anxiety, and insomnia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and drug testing.
Wirkmechanismus
GABAA receptor agent 4 exerts its effects by binding to the gamma-aminobutyric acid type A receptors, which are ligand-gated ion channels. Upon binding, the compound modulates the receptor’s activity, leading to changes in chloride ion flux and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and the modulation of various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to GABAA receptor agent 4 include other GABAA receptor modulators such as benzodiazepines, barbiturates, and neurosteroids. These compounds also interact with GABAA receptors but may have different binding sites, mechanisms of action, and pharmacological profiles.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for certain subtypes of GABAA receptors. This allows for more targeted modulation of receptor activity and potentially fewer side effects compared to other compounds.
Eigenschaften
Molekularformel |
C17H24N2O |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
3,9-diazaspiro[5.5]undecan-3-yl-(3-methylphenyl)methanone |
InChI |
InChI=1S/C17H24N2O/c1-14-3-2-4-15(13-14)16(20)19-11-7-17(8-12-19)5-9-18-10-6-17/h2-4,13,18H,5-12H2,1H3 |
InChI-Schlüssel |
FRKWUXZCSLOPIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3(CCNCC3)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


